molecular formula C10H13BrO B1272080 1-Bromo-4-(tert-butoxy)benzene CAS No. 60876-70-2

1-Bromo-4-(tert-butoxy)benzene

Cat. No. B1272080
CAS RN: 60876-70-2
M. Wt: 229.11 g/mol
InChI Key: QIWQHUCUWNGYDZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butoxy)benzene is a brominated aromatic compound with a tert-butoxy substituent at the para position relative to the bromine atom. This compound serves as a precursor or intermediate in various chemical syntheses, including the preparation of organoselenium compounds, graphene nanoribbons, and electrophosphorescent materials .

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves nucleophilic substitution reactions, where bromine atoms are replaced by other functional groups. For instance, organoselenium compounds derived from a brominated benzene with tert-butyl and formyl substituents were synthesized using selenolates as nucleophiles . Similarly, 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was synthesized through a series of reactions including bromination . These methods highlight the reactivity of brominated aromatic compounds in facilitating the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the organoselenium compounds derived from a brominated benzene were examined by IR, (1)H, and (77)Se NMR spectroscopy, and their crystal structures were determined . These analyses provide insights into the molecular conformations and the presence of intramolecular interactions, such as hydrogen bonding and nonbonding Se...O interactions.

Chemical Reactions Analysis

Brominated aromatic compounds participate in a variety of chemical reactions. The presence of a bromine atom makes these compounds susceptible to nucleophilic attack, leading to the formation of new bonds. For instance, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene involved a bromination reaction followed by nucleophilic substitution . Additionally, the reactivity of brominated compounds with organoseleniums was demonstrated by the unexpected formation of a cyclic selenenate ester during halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as densities, viscosities, and excess molar volumes, can be measured and analyzed. These properties are influenced by the molecular structure and the nature of the substituents. For example, the densities and viscosities of mixtures containing bromobenzene were determined, and the data were used to calculate viscosity deviations and excess molar volumes . Such studies are essential for understanding the behavior of these compounds in different environments and for their application in various chemical processes.

Scientific Research Applications

Molecular Electronics Building Blocks

1-Bromo-4-(tert-butoxy)benzene is used as a precursor in the synthesis of molecular wires. It serves as a building block for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These wires are developed through efficient synthetic transformations, indicating the compound's utility in molecular electronic applications (Stuhr-Hansen et al., 2005).

Reactions with Phenols

In studies investigating the reactions of tert-butoxy radicals, 1-Bromo-4-(tert-butoxy)benzene plays a role in the efficient generation of phenoxy radicals. This reaction is crucial in understanding the behavior of these radicals in various solvents and conditions (Das et al., 1981).

Steric Pressure Studies

The compound is also significant in studying the propagation of steric pressure. It has been utilized in research examining the effects of various groups like the trifluoromethyl group, highlighting its role in both emitting and transmitting steric pressure (Schlosser et al., 2006).

Synthesis of Amino-Substituted Compounds

It is involved in the synthesis of amino-substituted 1,3-bis(tert-butyl-NNO-azoxy)benzenes. This process includes the oxidation and conversion of amino groups, demonstrating the compound's versatility in creating derivatives with specific functional groups (Frumkin et al., 1999).

Electrophosphorescent Intermediate Synthesis

1-Bromo-4-(tert-butoxy)benzene is a key ingredient in synthesizing electrophosphorescent intermediates, such as 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene. This illustrates its role in the development of materials with specific optical and electronic properties (Xing Kong-qiang, 2005).

Aryne Route to Naphthalenes

The compound is used in generating 1,2-dehydrobenzenes (arynes), which are crucial intermediates in synthesizing naphthalenes. This showcases its utility in complex organic synthesis and the development of novel organic compounds (Schlosser & Castagnetti, 2001).

Safety And Hazards

1-Bromo-4-(tert-butoxy)benzene is classified as a skin irritant and serious eye irritant . The safety data sheet advises against food, drug, pesticide, or biocidal product use . It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

1-bromo-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWQHUCUWNGYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377221
Record name 1-Bromo-4-(tert-butoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butoxy)benzene

CAS RN

60876-70-2
Record name 1-Bromo-4-(tert-butoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(tert-butoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Bromophenol(57.8 mmoles, 10.0 g) was added to a -30° C. solution of isobutylene (40 ml) and methylene chloride (50 ml) and then cooled to -78° C. Trifluoromethanesulfonic acid (4 mmoles, 0.35 ml) was added. The mixture was held at -78° C. for 4 hours and then allowed to warm to room temperature. Triethylamine (0.5 ml) was added; the solvent was removed. The residue was chromatographed over silica gel eluted with 1% ethyl acetate in hexane to yield 12.4 g. (MS)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Torrens, AL Ly, D Fong… - European Journal of …, 2022 - Wiley Online Library
We report that the Piers‐Rubinsztajn reaction enables rapid deprotection of aryl alkyl ethers under ambient conditions. This chemistry leverages tris(pentafluorophenyl)borane and silyl …
V Mrden Debono - d-nb.info
Amyotrophic lateral sclerosis (ALS) is an incurable lethal disease that affects motor neurons and its heterogeneity is reflected in various mutations among the sporadic ALS (sALS) and …
Number of citations: 3 d-nb.info

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